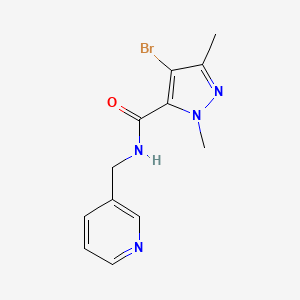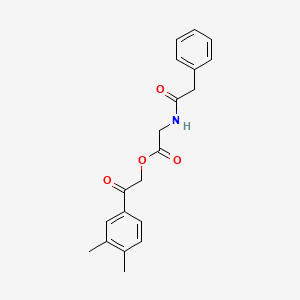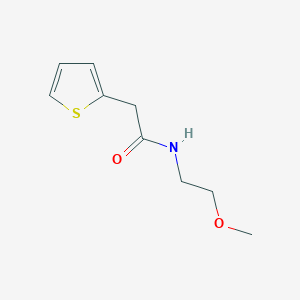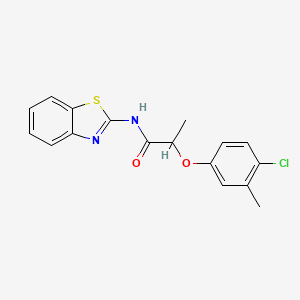
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-5-methyl-2-thiophenecarboxamide
説明
Synthesis Analysis
The synthesis of related benzothiophene and thiophene derivatives typically involves multi-step organic reactions, starting from basic thiophene or benzothiophene compounds. For example, the synthesis of closely related compounds involves direct acylation reactions, microwave-assisted reactions, or condensation reactions with various reagents to introduce the desired functional groups onto the thiophene or benzothiophene scaffold (Wang et al., 2014).
Molecular Structure Analysis
X-ray diffraction studies are often employed to determine the molecular structure of synthesized compounds, revealing their conformation, bonding, and arrangement. The structure of N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,2,2-trifluoroacetamide, a related compound, was confirmed by X-ray single-crystal diffraction, showing the cyclohexene ring adopts a half-chair conformation and the thiophene ring is essentially planar (Wang et al., 2014).
科学的研究の応用
Metabolism and Pharmacokinetics
Compounds with intricate structures are frequently studied for their metabolism and pharmacokinetics within the human body. For example, research on the disposition and metabolism of related compounds can shed light on how they are absorbed, distributed, metabolized, and excreted (Renzulli et al., 2011). Such studies are crucial for drug development, as they help predict efficacy, safety, and potential interactions with other drugs.
Diagnostic and Therapeutic Applications
Chemical compounds with unique properties may find applications in diagnostics or as therapeutic agents. For example, radiolabeled compounds are used in scintigraphic detection of diseases like melanoma, exploiting the ectodermic origin of melanocytes (Maffioli et al., 1994). Similarly, novel compounds might be investigated for their potential to bind to specific receptors or biological targets, offering pathways for treating diseases or for use in medical imaging.
Biomonitoring and Environmental Health
Research into the effects of chemical exposure on human health often involves studying the metabolism of specific compounds and their metabolites. For instance, the study of benzene metabolites in exposed individuals can provide insights into the risks and mechanisms of toxicity, contributing to occupational and environmental health (Schwedler et al., 2020).
特性
IUPAC Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-methylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2OS2/c1-9-6-7-13(19-9)14(18)17-15-11(8-16)10-4-2-3-5-12(10)20-15/h6-7H,2-5H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSSSYFJZULKABS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)NC2=C(C3=C(S2)CCCC3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-methylthiophene-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-benzyl-2-oxo-3-(2'H-spiro[cyclopentane-1,3'-isoquinolin]-1'(4'H)-ylidene)propanamide](/img/structure/B4582323.png)
![N-({[4-({[amino(imino)methyl]amino}sulfonyl)phenyl]amino}carbonothioyl)-3-(4-methoxyphenyl)acrylamide](/img/structure/B4582331.png)
![2-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4582335.png)



![methyl 4-[(dichloroacetyl)amino]benzoate](/img/structure/B4582362.png)
![3-{[1-(4-ethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenyl 2-fluorobenzoate](/img/structure/B4582366.png)

![1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N-(2-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4582404.png)
![1-[(4-chlorophenyl)sulfonyl]-4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole](/img/structure/B4582409.png)
![2-(2-fluorophenyl)-3-[4-(1-pyrrolidinyl)phenyl]acrylonitrile](/img/structure/B4582412.png)

![2-(4-methylphenyl)-3-[3-(trifluoromethyl)phenyl]-4(3H)-quinazolinone](/img/structure/B4582437.png)